
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as MeOPP, is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has been of interest to researchers due to its potential as a therapeutic agent for various conditions.
Mécanisme D'action
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide acts as an agonist for serotonin and dopamine receptors, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which is believed to be responsible for its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide. These include further studies on its pharmacological properties, including its effects on other neurotransmitter systems. Additionally, studies on the potential use of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide as a therapeutic agent for other conditions, such as addiction and Parkinson's disease, may be warranted. Finally, studies on the potential toxicity of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide at high doses may also be of interest.
Méthodes De Synthèse
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can be synthesized by several methods, including the reaction of 3-methoxyaniline with 4-methylphenylpiperazine in the presence of an appropriate coupling agent. The reaction is then followed by the addition of carboxylic acid chloride to form the final product.
Applications De Recherche Scientifique
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-8-16(9-7-15)20-19(23)22-12-10-21(11-13-22)17-4-3-5-18(14-17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYLTKIFSWBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
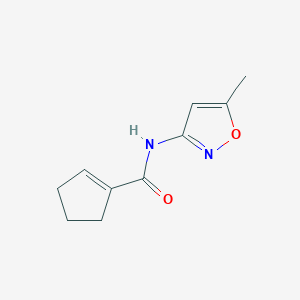
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
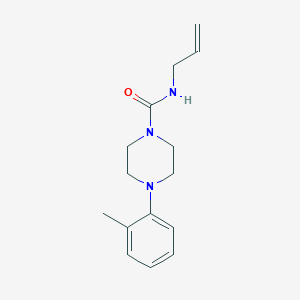
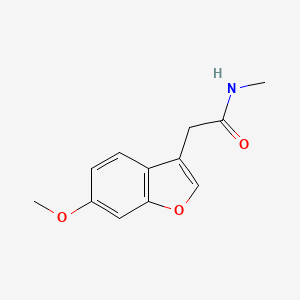
![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
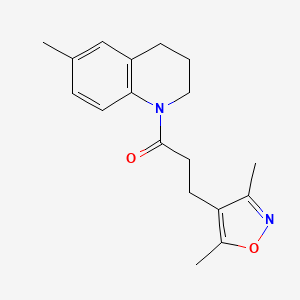
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
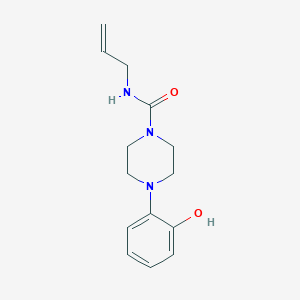
![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)